Cas no 910396-32-6 (2-5-(methoxymethyl)furan-2-ylethan-1-amine)
2-5-(methoxymethyl)furan-2-ylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-5-(methoxymethyl)furan-2-ylethan-1-amine
- EN300-1846481
- AKOS006288703
- 2-[5-(methoxymethyl)furan-2-yl]ethan-1-amine
- 910396-32-6
-
- Inchi: 1S/C8H13NO2/c1-10-6-8-3-2-7(11-8)4-5-9/h2-3H,4-6,9H2,1H3
- InChI Key: SFYJIPIMRHUPNF-UHFFFAOYSA-N
- SMILES: O1C(COC)=CC=C1CCN
Computed Properties
- Exact Mass: 155.094628657g/mol
- Monoisotopic Mass: 155.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 48.4Ų
2-5-(methoxymethyl)furan-2-ylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1846481-0.05g |
2-[5-(methoxymethyl)furan-2-yl]ethan-1-amine |
910396-32-6 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1846481-0.1g |
2-[5-(methoxymethyl)furan-2-yl]ethan-1-amine |
910396-32-6 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1846481-0.25g |
2-[5-(methoxymethyl)furan-2-yl]ethan-1-amine |
910396-32-6 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1846481-0.5g |
2-[5-(methoxymethyl)furan-2-yl]ethan-1-amine |
910396-32-6 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1846481-1.0g |
2-[5-(methoxymethyl)furan-2-yl]ethan-1-amine |
910396-32-6 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1846481-2.5g |
2-[5-(methoxymethyl)furan-2-yl]ethan-1-amine |
910396-32-6 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1846481-5.0g |
2-[5-(methoxymethyl)furan-2-yl]ethan-1-amine |
910396-32-6 | 5g |
$3520.0 | 2023-06-01 | ||
| Enamine | EN300-1846481-10.0g |
2-[5-(methoxymethyl)furan-2-yl]ethan-1-amine |
910396-32-6 | 10g |
$5221.0 | 2023-06-01 | ||
| Enamine | EN300-1846481-1g |
2-[5-(methoxymethyl)furan-2-yl]ethan-1-amine |
910396-32-6 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1846481-5g |
2-[5-(methoxymethyl)furan-2-yl]ethan-1-amine |
910396-32-6 | 5g |
$2650.0 | 2023-09-19 |
2-5-(methoxymethyl)furan-2-ylethan-1-amine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-5-(methoxymethyl)furan-2-ylethan-1-amine
Introduction to 2-5-(Methoxymethyl)furan-2-ylethan-1-amine (CAS No. 910396-32-6)
2-5-(Methoxymethyl)furan-2-ylethan-1-amine, also known by its CAS number 910396-32-6, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its furan ring and amine functionality, which contribute to its diverse reactivity and biological activity.
The molecular formula of 2-5-(Methoxymethyl)furan-2-ylethan-1-amine is C9H13NO2, and it has a molecular weight of approximately 167.20 g/mol. The compound's structure consists of a furan ring with a methoxymethyl substituent at the 5-position and an ethylamine chain attached to the 2-position. This unique arrangement of functional groups imparts specific chemical properties that make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
In the realm of pharmaceutical research, 2-5-(Methoxymethyl)furan-2-ylethan-1-amine has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry in 2021 highlighted the compound's ability to modulate G protein-coupled receptors (GPCRs), which are key targets for many drugs used to treat conditions such as cardiovascular diseases, neurological disorders, and cancer.
The biological activity of 2-5-(Methoxymethyl)furan-2-ylethan-1-amine is attributed to its ability to interact with specific protein targets. In vitro assays have demonstrated that the compound can selectively bind to certain GPCRs, leading to altered signaling pathways that may have therapeutic benefits. Additionally, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes and interactions between the compound and its target proteins, further supporting its potential as a drug candidate.
Beyond its pharmaceutical applications, 2-5-(Methoxymethyl)furan-2-ylethan-1-amine has also been investigated for its use in materials science. The presence of the furan ring and amine functionality makes it an attractive building block for the synthesis of polymers and other advanced materials. Research published in the Journal of Polymer Science in 2020 reported the successful incorporation of this compound into polymer networks, resulting in materials with enhanced mechanical properties and improved thermal stability. These findings suggest that 2-5-(Methoxymethyl)furan-2-ylethan-1-amine could be used to develop novel materials for applications such as coatings, adhesives, and composites.
The synthesis of 2-5-(Methoxymethyl)furan-2-ylethan-1-amine typically involves multi-step procedures that utilize readily available starting materials. One common synthetic route involves the reaction of 5-methoxymethylfurfural with an appropriate amine derivative under controlled conditions. The resulting product can then be further purified using techniques such as column chromatography or recrystallization to obtain high-purity material suitable for both research and industrial applications.
In terms of safety and handling, it is important to note that while 2-5-(Methoxymethyl)furan-2-ylethan-1-amine is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn, and work should be conducted in a well ventilated area or fume hood to minimize exposure risks.
To summarize, 2-5-(Methoxymethyl)furan-2-y lethan -1 -amine (CAS No. 910396 -3 2 -6) strong > is a versatile compound with significant potential in both pharmaceutical research and materials science. Its unique chemical structure and functional groups make it an attractive candidate for the development of new drugs and advanced materials. Ongoing research continues to explore its full range of applications, promising exciting developments in the near future.
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